9H-Fluorene-2-carbaldehyde
CAS No.: 30084-90-3
Cat. No.: VC1595120
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30084-90-3 |
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Molecular Formula | C14H10O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 9H-fluorene-2-carbaldehyde |
Standard InChI | InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 |
Standard InChI Key | MNQGEQSXFDKAPY-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O |
Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O |
Introduction
Physical and Chemical Properties
9H-Fluorene-2-carbaldehyde, also known as fluorene-2-carboxaldehyde or 2-formylfluorene, is characterized by its fused ring system comprising two benzene rings connected by a five-membered ring, with an aldehyde functional group at the 2-position. The compound has a molecular formula of C₁₄H₁₀O and a molecular weight of 194.23 g/mol .
The physical state of 9H-Fluorene-2-carbaldehyde at room temperature is a solid with a pale yellow to light brown appearance. The compound exhibits a planar configuration due to the extended conjugation across its aromatic system. This planarity contributes significantly to its stability and potential for π-π stacking interactions in solid-state arrangements.
Physical Properties
A comprehensive compilation of the physical properties of 9H-Fluorene-2-carbaldehyde is presented in Table 1:
The compound's relatively high melting and boiling points reflect strong intermolecular interactions, likely including hydrogen bonding and π-π stacking between the aromatic moieties.
Chemical Characteristics
From a chemical perspective, 9H-Fluorene-2-carbaldehyde contains an electrophilic aldehyde group attached to the electron-rich fluorene core. This structural arrangement creates a system with interesting electronic distribution. The aldehyde group's presence makes the compound particularly reactive toward nucleophiles, while the fluorene backbone provides stability and rigidity.
The dihedral angle between the best-fit plane of the ring to which the aldehyde group is attached and the plane of the aldehyde group is 4.4 (9)°, indicating that the aldehyde group lies nearly coplanar with the aromatic system . This coplanarity enhances conjugation throughout the molecule, influencing its reactivity and spectroscopic properties.
Structural Analysis and Crystallography
The crystal structure of 9H-Fluorene-2-carbaldehyde has been thoroughly investigated through X-ray crystallography. The compound crystallizes in the centrosymmetric space group P21/c with a single molecule in the asymmetric unit .
Crystal Packing and Intermolecular Interactions
A notable feature of the crystal structure is the C-H···O interaction that results in the formation of cyclic dimers about centers of symmetry. The shortest C···O distance involves the ring-bridging atom C9 and one of its H atoms . These intermolecular hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice and dictating the physical properties of the bulk material.
Molecular Geometry
The molecular core of 9H-Fluorene-2-carbaldehyde is nearly planar, with minimal deviation from planarity. This structural characteristic is similar to that observed in the geometrically related compound dibenzofuran-4-carboxaldehyde . The planarity enhances the compound's ability to engage in π-π stacking interactions, which can influence its crystallization behavior and solubility properties.
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 9H-Fluorene-2-carbaldehyde, each with its advantages and limitations.
Direct Formylation of Fluorene
One common approach involves the direct formylation of fluorene at the 2-position. This can be accomplished through various methods:
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for introducing an aldehyde group onto an aromatic ring system. For 9H-Fluorene-2-carbaldehyde, the reaction typically involves treating fluorene with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) . This approach offers a more efficient route compared to other methods, with potentially higher yields.
Lithiation-Formylation Sequence
Another synthetic route involves the selective lithiation of fluorene at the 2-position followed by reaction with a formylating agent such as DMF. This approach requires careful control of reaction conditions to ensure regioselectivity.
Oxidation of 2-Hydroxymethylfluorene
An alternative approach involves the synthesis of 2-hydroxymethylfluorene followed by oxidation to the corresponding aldehyde. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Chemical Reactivity
The presence of the aldehyde functional group in 9H-Fluorene-2-carbaldehyde makes it a versatile building block for various organic transformations.
Condensation Reactions
The aldehyde group readily participates in condensation reactions with various nucleophiles:
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Aldol Condensation: Reaction with enolizable carbonyl compounds to form β-hydroxy carbonyl intermediates that can be dehydrated to α,β-unsaturated carbonyl compounds.
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Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.
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Wittig Reaction: Reaction with phosphonium ylides to form alkenes, which is particularly useful for carbon-carbon bond formation.
Reduction Reactions
The aldehyde group can be selectively reduced to various functional groups:
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Reduction to Alcohol: Using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 2-hydroxymethylfluorene.
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Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Reactions Involving the Fluorene Core
The fluorene backbone can also participate in various reactions:
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Functionalization at the 9-Position: The 9-position of fluorene is relatively acidic (pKa ≈ 22-23) due to the stabilization of the resultant carbanion. This allows for alkylation or arylation at this position.
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Electrophilic Aromatic Substitution: The aromatic rings can undergo further electrophilic substitution reactions, although these may require activating conditions due to the moderate electron density of the system.
Applications in Research and Industry
9H-Fluorene-2-carbaldehyde serves as an important intermediate in various scientific and industrial applications.
Materials Science Applications
The compound and its derivatives have found significant applications in materials science:
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Organic Light-Emitting Diodes (OLEDs): Fluorene-based compounds, including derivatives of 9H-Fluorene-2-carbaldehyde, have been utilized in the development of OLEDs due to their fluorescent properties and thermal stability .
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Organic Photovoltaics (OPVs): The compound serves as a precursor for donor-acceptor type materials used in organic solar cells .
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Organic Field-Effect Transistors (OFETs): Derivatives synthesized from 9H-Fluorene-2-carbaldehyde have applications in the development of organic semiconductors for OFETs .
Synthetic Organic Chemistry
In synthetic organic chemistry, 9H-Fluorene-2-carbaldehyde serves as a valuable building block:
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Synthesis of Conjugated Systems: The aldehyde functionality allows for the extension of conjugation through various condensation reactions.
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Preparation of Fluorene-Based Macrocycles: The compound can be utilized in the synthesis of macrocyclic structures with potential applications in host-guest chemistry.
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Synthesis of Chiral Ligands: Derivatives of 9H-Fluorene-2-carbaldehyde can be transformed into chiral ligands for asymmetric catalysis.
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